7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
“7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a compound that contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound . These types of compounds are often used in the design of various pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a fused ring system containing two nitrogen atoms in the pyrimidine ring and three nitrogen atoms in the triazole ring .
Scientific Research Applications
Chemical Synthesis and Modification
- A study by Wamhoff et al. (1993) demonstrated the synthesis of heterocondensed pyrimidines, including 1,2,4-triazolo[1,5-c]pyrimidines, from enamino nitriles via O-ethylformimides. This process includes the conversion of enamino nitriles into O-ethylformimides and subsequent reaction with semicarbazide, leading to the formation of heterocondensed pyrimidines, including 1,2,4-triazolo[1,5-c]pyrimidines (H. Wamhoff, E. Kroth, & Ch. Strauch, 1993).
Antiviral Drug Synthesis
- Baklykov et al. (2019) reported the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in the synthesis of the antiviral drug Triazid®, using supercritical carbon dioxide (A. Baklykov et al., 2019).
Tuberculostatic Activity
- Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and evaluated them for tuberculostatic activity, analyzing structure-activity relations (Y. Titova et al., 2019).
Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines Synthesis
- Gazizov et al. (2020) investigated the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to a series of 6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-amines and their subsequent reduction into diamines. This study explored the formation of annulated cycles in these compounds (D. Gazizov et al., 2020).
Potential Antiasthma Agents
- Medwid et al. (1990) discovered the activity of 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as mediator release inhibitors, potentially useful as antiasthma agents (J. Medwid et al., 1990).
Biological and Antioxidant Activity
- Gilava et al. (2020) synthesized a series of triazolopyrimidines, evaluating them for antimicrobial activity and antioxidant activity. This research highlights the potential biological significance of such compounds (V. P. Gilava et al., 2020).
Future Directions
properties
IUPAC Name |
7-[1-(2-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-8(20-11-5-3-2-4-9(11)14)10-6-7-16-13-17-12(15)18-19(10)13/h2-8H,1H3,(H2,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIHETACXYQPEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
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